1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene
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Overview
Description
1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a phenylhexa-1,5-dien-1-yl group
Preparation Methods
The synthesis of 1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The benzene ring is functionalized with a methoxy group through electrophilic aromatic substitution.
Addition of the Phenylhexa-1,5-dien-1-yl Group: This step involves the coupling of the benzene ring with a phenylhexa-1,5-dien-1-yl moiety, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds in the phenylhexa-1,5-dien-1-yl group to single bonds, resulting in a more saturated compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene can be compared with similar compounds such as:
Anethole: Anethole is structurally similar but lacks the extended conjugated system present in this compound.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar methoxy-substituted benzene ring but differs in the nature of the substituents attached to the ring.
The uniqueness of this compound lies in its extended conjugated system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62056-03-5 |
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Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-methoxy-4-(3-phenylhexa-1,5-dienyl)benzene |
InChI |
InChI=1S/C19H20O/c1-3-7-17(18-8-5-4-6-9-18)13-10-16-11-14-19(20-2)15-12-16/h3-6,8-15,17H,1,7H2,2H3 |
InChI Key |
LEHXGTZIIZIAAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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